molecular formula C15H13N B14290455 (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine CAS No. 128371-20-0

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine

Katalognummer: B14290455
CAS-Nummer: 128371-20-0
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: VMTHNMFEDXXPGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of an ethenyl group attached to a phenyl ring and a methanimine group bonded to another phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine typically involves the reaction of 2-ethenylphenylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the compound to achieve the desired purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1-(2-Ethenylphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-[1-(2-ethenylphenyl)ethylidene]hydroxylamine
  • N-(2-ethenylphenyl)-4-methyl-N-[(E)-prop-1-enyl]benzenesulfonamide

Uniqueness

(E)-1-(2-Ethenylphenyl)-N-phenylmethanimine is unique due to its specific structural features, such as the presence of both an ethenyl group and a methanimine group attached to phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

128371-20-0

Molekularformel

C15H13N

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(2-ethenylphenyl)-N-phenylmethanimine

InChI

InChI=1S/C15H13N/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-12H,1H2

InChI-Schlüssel

VMTHNMFEDXXPGI-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=CC=C1C=NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.